molecular formula C6H4Cl2N2O B14835804 1-(3,6-Dichloropyrazin-2-YL)ethanone

1-(3,6-Dichloropyrazin-2-YL)ethanone

Cat. No.: B14835804
M. Wt: 191.01 g/mol
InChI Key: YDFGUPONICOYBS-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyrazin-2-YL)ethanone is a heterocyclic compound featuring a pyrazine core substituted with chlorine atoms at positions 3 and 6 and an ethanone (acetyl) group at position 2. Pyrazine derivatives are known for their aromaticity, electronic properties, and versatility in pharmaceutical and agrochemical applications. This compound is of interest due to its structural similarity to bioactive molecules, though specific biological data for it remain underexplored in the provided literature .

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

1-(3,6-dichloropyrazin-2-yl)ethanone

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3

InChI Key

YDFGUPONICOYBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CN=C1Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,6-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 3,6-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3,6-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,6-Dichloropyrazin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyrazin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Analogs

  • 1-(3-Chloropyrazin-2-yl)ethanol (CAS: 121246-84-2): Core Structure: Pyrazine with a single chlorine at position 3 and a hydroxyl-containing ethyl group at position 2. Key Differences: The hydroxyl group in ethanol derivatives increases hydrogen-bonding capacity compared to the ethanone group. This structural variation impacts solubility and reactivity, making the ethanol derivative more polar but less electrophilic at the carbonyl position . Applications: Used in enantioselective reductions for chiral synthesis .

Pyridine Derivatives

  • 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7): Core Structure: Pyridine ring with chlorine atoms at positions 5 and 6 and an ethanone group at position 3. Key Differences: Replacing pyrazine with pyridine reduces the number of nitrogen atoms, altering electronic properties (e.g., lower aromatic resonance energy). The dichloro substitution pattern also differs (5,6 vs. 3,6), which may influence steric interactions in target binding . Applications: Intermediate in agrochemical synthesis.

Fused Heterocyclic Derivatives

  • 1-(6-Chloroimidazo[1,2-B]Pyridazin-3-YL)-Ethanone (CAS: 90734-71-7): Core Structure: Imidazo[1,2-b]pyridazine with a chlorine at position 6 and ethanone at position 3. The chloro substitution at position 6 may improve metabolic stability compared to pyrazine analogs .

Table 1: Key Properties of 1-(3,6-Dichloropyrazin-2-YL)ethanone and Analogs

Compound Name Core Structure Molecular Formula Molecular Weight Key Functional Groups Notable Activity/Use
This compound Pyrazine C₆H₄Cl₂N₂O 207.02 g/mol Dichloro, ethanone Underexplored (theoretical)
1-(3-Chloropyrazin-2-yl)ethanol Pyrazine C₆H₇ClN₂O 170.59 g/mol Chloro, ethanol Chiral synthesis
1-(5,6-Dichloropyridin-3-yl)ethanone Pyridine C₇H₅Cl₂NO 190.03 g/mol Dichloro, ethanone Agrochemical intermediate
1-(6-Chloroimidazo[1,2-B]Pyridazin-3-YL)-Ethanone Imidazopyridazine C₈H₆ClN₃O 195.61 g/mol Chloro, ethanone Bioactive intermediate

Structure-Activity Relationships (SAR) Insights

  • Chlorine Substitution: Dichloro groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and stability against oxidative metabolism. For example, indolyl-3-ethanone-α-thioethers with nitro and chloro groups exhibit superior antimalarial activity (pIC₅₀ > 8) compared to non-halogenated analogs .
  • Ethanone Positioning: In benzofuran-based analogs (e.g., 1-(7-ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone), the ethanone group at position 2 facilitates enantioselective reduction, a property leveraged in asymmetric synthesis .

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